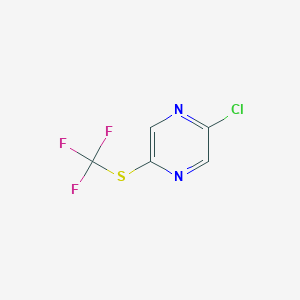

2-Chloro-5-((trifluoromethyl)thio)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2ClF3N2S |

|---|---|

Molecular Weight |

214.60 g/mol |

IUPAC Name |

2-chloro-5-(trifluoromethylsulfanyl)pyrazine |

InChI |

InChI=1S/C5H2ClF3N2S/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H |

InChI Key |

RJDGMOWRRNQXEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)SC(F)(F)F |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Chloro 5 Trifluoromethyl Thio Pyrazine

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a robust and widely utilized cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The chloro-substituent at the C2 position of 2-Chloro-5-((trifluoromethyl)thio)pyrazine serves as a suitable electrophilic partner for this transformation, allowing for the introduction of various alkyne-containing fragments.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the chloro-pyrazine to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and concluding with reductive elimination to yield the alkynylated pyrazine (B50134) product and regenerate the Pd(0) catalyst. wikipedia.org Both copper-catalyzed and copper-free conditions have been developed, with the latter being advantageous in preventing the undesirable homocoupling of terminal alkynes (Glaser coupling). wikipedia.org The mild reaction conditions, often at room temperature, and tolerance for a wide range of functional groups make the Sonogashira coupling a valuable method for the late-stage functionalization of complex molecules. wikipedia.orgresearchgate.net

While specific studies detailing the Sonogashira coupling of 2-Chloro-5-((trifluoromethyl)thio)pyrazine are not extensively documented in peer-reviewed literature, the reactivity of other chloro-heterocycles in this reaction is well-established. Based on standard protocols, plausible conditions would involve catalysts like Pd(PPh₃)₂Cl₂ with a CuI co-catalyst in a solvent such as triethylamine, which also serves as the base. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne Partner | Catalyst System | Base / Solvent | Temperature | Potential Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Room Temp. | 2-(Phenylethynyl)-5-((trifluoromethyl)thio)pyrazine |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | Diisopropylamine / THF | Room Temp. | 2-((Trimethylsilyl)ethynyl)-5-((trifluoromethyl)thio)pyrazine |

| 3 | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | Room Temp. | 2-(Hept-1-yn-1-yl)-5-((trifluoromethyl)thio)pyrazine |

| 4 | 3-Ethynylpyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 50 °C | 2-(Pyridin-3-ylethynyl)-5-((trifluoromethyl)thio)pyrazine |

This table represents plausible reaction conditions and products based on established Sonogashira coupling methodologies. organic-chemistry.orgresearchgate.netnih.gov

Kumada-Corriu Coupling

The Kumada-Corriu coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, facilitates the formation of carbon-carbon bonds by reacting an organohalide with a Grignard reagent. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.org For a substrate like 2-Chloro-5-((trifluoromethyl)thio)pyrazine, the Kumada coupling offers a direct method to introduce alkyl, vinyl, or aryl groups by displacing the chlorine atom.

This coupling is particularly advantageous due to the high reactivity and ready availability of Grignard reagents. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl chloride to the Ni(0) or Pd(0) center, transmetalation with the Grignard reagent, and subsequent reductive elimination to form the new C-C bond. Nickel catalysts, such as those bearing diphosphine ligands (e.g., Ni(dppp)Cl₂), are commonly employed and are often cost-effective. arkat-usa.org

The application of Kumada coupling to 2-Chloro-5-((trifluoromethyl)thio)pyrazine would enable the synthesis of a diverse array of substituted pyrazines. For instance, reaction with aryl Grignard reagents like phenylmagnesium bromide would yield the corresponding 2-aryl-5-((trifluoromethyl)thio)pyrazine derivative. The reaction is typically carried out in ethereal solvents like THF or diethyl ether to maintain the stability of the Grignard reagent. wikipedia.org

Table 2: Representative Conditions for Kumada-Corriu Coupling

| Entry | Grignard Reagent | Catalyst | Solvent | Potential Product |

| 1 | Phenylmagnesium Bromide | Ni(dppp)Cl₂ | THF | 2-Phenyl-5-((trifluoromethyl)thio)pyrazine |

| 2 | Methylmagnesium Iodide | Pd(PPh₃)₄ | Diethyl Ether | 2-Methyl-5-((trifluoromethyl)thio)pyrazine |

| 3 | Vinylmagnesium Bromide | Ni(dmbp)Cl₂ | THF | 2-Vinyl-5-((trifluoromethyl)thio)pyrazine |

| 4 | 4-Methoxyphenylmagnesium Bromide | Fe(acac)₃ | THF / NMP | 2-(4-Methoxyphenyl)-5-((trifluoromethyl)thio)pyrazine |

This table represents plausible reaction conditions and products based on established Kumada-Corriu coupling methodologies. wikipedia.orgarkat-usa.orgresearchgate.net

Exploration of Other Transition Metal-Catalyzed Processes

Beyond Sonogashira and Kumada couplings, the chloro-substituent on the pyrazine ring is amenable to a variety of other powerful transition metal-catalyzed transformations.

Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron compound (e.g., a boronic acid or ester). nih.gov The reaction is palladium-catalyzed and known for its mild conditions, excellent functional group tolerance, and the commercial availability of a vast library of boronic acids. tcichemicals.comresearchgate.net The Suzuki coupling of 2-Chloro-5-((trifluoromethyl)thio)pyrazine with various aryl or heteroaryl boronic acids would provide a straightforward route to biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine in the presence of a strong base. wikipedia.org The development of this reaction has revolutionized the synthesis of aryl amines. organic-chemistry.org For 2-Chloro-5-((trifluoromethyl)thio)pyrazine, this reaction would allow for the direct introduction of a wide range of amine functionalities, including anilines, alkylamines, and various nitrogen-containing heterocycles, at the C2 position. This is a crucial transformation for accessing compounds with potential biological activity, as the amino-pyrazine scaffold is prevalent in medicinal chemistry. researchgate.netresearchgate.net

Reactivity Profile of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is a unique functional moiety that imparts significant and desirable properties to organic molecules. Its influence stems from a combination of the strong electronegativity of the fluorine atoms and the electronic characteristics of the sulfur atom.

Chemical Stability and Lability under Various Conditions

Acidic Conditions: The -SCF₃ group is generally inert to strong acidic conditions. Unlike ethers, which can be cleaved by strong acids like HBr or HI, the C-S bond in aryl trifluoromethylthio ethers does not readily undergo protonation-induced cleavage. libretexts.org

Basic Conditions: The group is also highly resistant to basic hydrolysis. The C-F bonds are not susceptible to nucleophilic attack by hydroxide or other common bases under standard conditions. rsc.org

Oxidative and Reductive Conditions: The sulfur atom in the -SCF₃ group is in a lower oxidation state and can potentially be oxidized. However, this often requires strong oxidizing agents. Conversely, the group is stable towards many common reducing agents.

This high degree of stability is a primary reason for its incorporation into pharmaceutical and agrochemical candidates, as it often enhances metabolic stability by protecting the molecule from enzymatic degradation. acs.orgacs.org

Derivatization and Modification of the -SCF3 Moiety

The same factors that contribute to the high stability of the trifluoromethylthio group also make its direct chemical modification challenging. The -SCF₃ moiety is generally considered to be a spectator functional group that is carried through multi-step syntheses without transformation.

Direct derivatization of the -SCF₃ group itself is rare. The strength of the S-CF₃ and C-F bonds makes cleavage or substitution difficult without destroying the entire moiety. tcichemicals.com Most synthetic strategies focus on introducing the -SCF₃ group onto a molecule using specialized trifluoromethylthiolating reagents rather than modifying it post-installation. researchgate.net The inertness of the group means that synthetic transformations are almost exclusively directed at other reactive sites on the molecule, such as the C-Cl bond in 2-Chloro-5-((trifluoromethyl)thio)pyrazine. Any potential modification would likely require harsh conditions or highly specialized reagents, which could compromise the integrity of the pyrazine ring. Therefore, in the context of synthetic chemistry, the -SCF₃ group is primarily utilized for its ability to modulate the electronic and physicochemical properties of a molecule rather than as a handle for further derivatization.

Computational and Theoretical Investigations of 2 Chloro 5 Trifluoromethyl Thio Pyrazine

Electronic Structure Analysis via Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical study would involve the following analyses for 2-Chloro-5-((trifluoromethyl)thio)pyrazine.

Optimization of Molecular Geometry and Electronic Ground State

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process finds the structure that corresponds to the lowest energy on the potential energy surface. For 2-Chloro-5-((trifluoromethyl)thio)pyrazine, this would involve calculating bond lengths, bond angles, and dihedral angles.

Expected Data (Not Available): A data table of optimized geometric parameters (bond lengths in Å, bond and dihedral angles in degrees) would be generated.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity.

A study would visualize the spatial distribution of these orbitals and calculate their energy levels.

Expected Data (Not Available): A table containing the energies of HOMO, LUMO (in eV), and the calculated energy gap.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Different colors on the MEP surface represent different potential values:

Red: Electron-rich regions (negative potential), susceptible to electrophilic attack.

Blue: Electron-deficient regions (positive potential), susceptible to nucleophilic attack.

Green: Neutral regions.

For 2-Chloro-5-((trifluoromethyl)thio)pyrazine, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) ring and positive potential near the hydrogen atoms.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

These descriptors, derived from DFT, provide quantitative measures of chemical reactivity.

Local Descriptors (Fukui Functions): Indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Expected Data (Not Available): A data table listing the calculated values for global reactivity descriptors and Fukui functions for specific atoms.

Conformational Analysis and Intramolecular Interactions

This analysis investigates the different spatial arrangements (conformations) of the molecule due to rotation around single bonds, such as the C-S bond connecting the pyrazine ring and the (trifluoromethyl)thio group. It would identify the most stable conformer and the energy barriers between different conformations. Intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions, would also be identified.

Advanced Applications in Organic Synthesis and Chemical Biology

2-Chloro-5-((trifluoromethyl)thio)pyrazine as a Versatile Synthetic Building Block

Chemical suppliers list 2-Chloro-5-((trifluoromethyl)thio)pyrazine as a building block for use in organic synthesis, particularly for the creation of fluorinated compounds and heterocyclic structures. googleapis.com Its utility stems from the presence of reactive sites on the pyrazine (B50134) ring. The chlorine atom can potentially be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions. The trifluoromethylthio (-SCF3) group is a significant feature, as the incorporation of fluorine-containing moieties is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties, such as metabolic stability and lipophilicity.

No specific research findings are publicly available to detail the use of this compound as a precursor for diversely substituted pyrazine architectures.

No specific research findings are publicly available to detail the use of this compound as an intermediate in the construction of complex heterocyclic systems.

Contribution to the Design of Novel Fluorinated Scaffolds

The structure of 2-Chloro-5-((trifluoromethyl)thio)pyrazine suggests its potential as a valuable component in the design of novel fluorinated scaffolds. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly influence the electronic properties and conformation of a molecule.

No specific research findings are publicly available to detail the contribution of this compound to the design of novel fluorinated scaffolds.

Future Research Directions for 2 Chloro 5 Trifluoromethyl Thio Pyrazine Chemistry

Development of Sustainable and Green Synthetic Methodologies

Traditional synthetic routes for heterocyclic compounds often rely on harsh reaction conditions, hazardous reagents, and multi-step processes that generate significant waste. tandfonline.com Future research on 2-Chloro-5-((trifluoromethyl)thio)pyrazine should prioritize the development of more sustainable and environmentally benign synthetic strategies.

Green chemistry principles offer a roadmap for this endeavor. rasayanjournal.co.in Key areas for investigation include:

Catalytic Approaches: The exploration of novel catalysts could circumvent the need for stoichiometric, often toxic, reagents. mobt3ath.com For instance, developing catalytic systems for the direct C-H functionalization of a pyrazine (B50134) precursor with a trifluoromethylthio group would be a highly atom-economical approach.

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses are known to accelerate reaction rates, improve yields, and often allow for the use of greener solvents, including water. rasayanjournal.co.in Investigating these technologies for the synthesis of 2-Chloro-5-((trifluoromethyl)thio)pyrazine could lead to more efficient and sustainable production methods.

Benign Solvent Systems: A shift away from chlorinated solvents towards greener alternatives like water, ethanol, or ionic liquids is crucial. rasayanjournal.co.in Research into the solubility and reactivity of 2-Chloro-5-((trifluoromethyl)thio)pyrazine and its precursors in these solvents is a necessary first step.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Green Strategy | Potential Application to 2-Chloro-5-((trifluoromethyl)thio)pyrazine Synthesis | Anticipated Benefits |

|---|---|---|

| One-Pot Reactions | Condensation of a suitable 1,2-diamine with a diketone already bearing the trifluoromethylthio group, followed by in-situ chlorination. tandfonline.com | Reduced waste, fewer workup steps, higher time efficiency. |

| Catalysis | Palladium or copper-catalyzed cross-coupling of 2,5-dichloropyrazine (B10626) with a trifluoromethylthiolating agent. | High selectivity, lower catalyst loading, milder reaction conditions. |

| Microwave Synthesis | Acceleration of nucleophilic substitution or cross-coupling reactions to introduce the chloro or SCF3 group. rasayanjournal.co.in | Shorter reaction times, increased yields, energy efficiency. |

| Solventless Reactions | Performing key synthetic steps by grinding reagents together in the absence of a solvent. rasayanjournal.co.in | Elimination of solvent waste, simplified purification. |

Exploration of Stereoselective Synthetic Pathways

While 2-Chloro-5-((trifluoromethyl)thio)pyrazine itself is achiral, its derivatization offers the potential to create novel chiral molecules with applications in medicinal chemistry. The trifluoromethylthio group is recognized for its high lipophilicity, which can enhance a drug molecule's cell membrane permeability. acs.org Future research should focus on developing stereoselective methods to introduce chirality into derivatives of this scaffold.

This could be achieved by:

Asymmetric Cross-Coupling: Utilizing chiral ligands in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings) at the C-Cl position. This would allow for the stereocontrolled introduction of chiral substituents.

Derivatization with Chiral Auxiliaries: Reacting 2-Chloro-5-((trifluoromethyl)thio)pyrazine with chiral nucleophiles or building blocks to generate diastereomeric products that can be separated.

Enantioselective Reactions on Side Chains: If a substituent introduced onto the pyrazine ring contains a pro-chiral center, subsequent enantioselective transformations (e.g., asymmetric hydrogenation, epoxidation) could be explored. The development of methods for the stereoselective synthesis of fluoroalkenes, for example, is an active area of research that could be adapted. nih.gov

The challenge lies in controlling the stereochemistry of these transformations, often requiring careful selection of catalysts, ligands, and reaction conditions. youtube.com

Investigation of Unconventional Reactivity Patterns and Derivatizations

The reactivity of 2-Chloro-5-((trifluoromethyl)thio)pyrazine is dictated by the electronic properties of the pyrazine ring and its two distinct electron-withdrawing substituents. The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. mdpi.com Future work should systematically investigate the differential reactivity of the C-Cl bond versus the C-S bond and the trifluoromethylthio group itself.

Key research avenues include:

Selective Functionalization: Developing conditions that allow for the selective substitution of the chlorine atom without affecting the trifluoromethylthio group, and vice versa. The chlorine atom is expected to be susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which have been demonstrated on the analogous 2-chloro-5-trifluoromethoxypyrazine. mdpi.com

Reactivity of the Trifluoromethylthio Group: While often considered relatively stable, the SCF3 group's reactivity under various conditions (e.g., strong oxidation, reduction, or in the presence of specific Lewis acids) is not fully understood. Research could uncover novel transformations, such as conversion to a sulfoxide (B87167) or sulfone, which would further expand the chemical space accessible from this starting material. epo.org

Metal-Mediated Reactions: Investigating metal-halogen exchange at the C-Cl position to generate a pyrazinyl-metal species. This reactive intermediate could then be trapped with various electrophiles, providing a powerful tool for derivatization.

Photocatalysis: Employing photocatalysis to enable novel, previously inaccessible transformations and cross-coupling reactions under mild conditions. acs.org

Table 2: Potential Derivatization Reactions

| Reaction Type | Position | Reagents/Conditions | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | C-Cl | R-B(OH)2, Pd catalyst, base mdpi.com | Aryl- or heteroaryl-substituted pyrazines |

| Buchwald-Hartwig Amination | C-Cl | R1R2NH, Pd catalyst, base mdpi.com | Aminopyrazine derivatives |

| Sonogashira Coupling | C-Cl | Terminal alkyne, Pd/Cu catalyst, base mdpi.com | Alkynylpyrazine derivatives |

| Oxidation | SCF3 | Oxidizing agents (e.g., m-CPBA) | Pyrazinyl trifluoromethyl sulfoxides/sulfones |

| Nucleophilic Aromatic Substitution | C-Cl | Strong nucleophiles (e.g., alkoxides, thiolates) | Ether or thioether-substituted pyrazines |

Potential for Applications in Materials Science and Functional Polymers

Pyrazine-based compounds are of high interest for technological applications due to their unique electronic and optical properties. lifechemicals.com They have been incorporated into π-conjugated polymers for use in photovoltaic devices, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). lifechemicals.commdpi.com The strong electron-withdrawing character of both the chloro and trifluoromethylthio substituents in 2-Chloro-5-((trifluoromethyl)thio)pyrazine makes it an exceptionally promising building block for new functional materials.

Future research in this area should explore:

Polymer Synthesis: Using 2-Chloro-5-((trifluoromethyl)thio)pyrazine as a monomer in polymerization reactions. For example, transition metal-catalyzed cross-coupling polymerizations (e.g., Suzuki or Stille polycondensation) could yield novel conjugated polymers. The resulting materials would be expected to have low-lying LUMO levels, making them suitable as n-type semiconductors.

Optoelectronic Properties: Synthesizing a variety of derivatives and systematically studying their photophysical and electrochemical properties (e.g., absorption, emission, redox potentials). This data would be crucial for evaluating their potential in applications like OLEDs, where pyrazine units can enhance the performance of thermally activated delayed fluorescence (TADF) emitters. mdpi.com

Functional Dyes: Investigating the use of this scaffold as a core for functional dyes, such as those used in dye-sensitized solar cells (DSSCs). researchgate.net The pyrazine can act as an electron-accepting unit in a donor-π-acceptor (D-π-A) architecture. researchgate.net

The incorporation of the trifluoromethylthio group is particularly intriguing, as it can enhance the material's stability and solubility in organic solvents while fine-tuning its electronic properties.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Chlorination with SOCl₂ | SOCl₂, DMF, 100°C, 6h | 70–85 | |

| Tandem Thiolation | NaSCF₃, POCl₃, 80°C, 12h | 60–75 |

Advanced Question: How can reaction conditions be optimized to improve the yield of 2-Chloro-5-((trifluoromethyl)thio)pyrazine in NAS reactions?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

- Catalyst Use : Lewis acids (e.g., FeCl₃) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve chlorination efficiency .

- Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., ring decomposition) while ensuring complete substitution .

- Purification Techniques : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates high-purity product (>95%) .

Q. Key Data Contradiction :

- reports 85% yield with SOCl₂, while suggests lower yields (60–75%) for tandem methods. This discrepancy highlights the need for rigorous control of moisture and reagent purity.

Advanced Question: How should researchers resolve conflicting data on the biological activity of derivatives of this compound?

Answer:

Conflicting activity data (e.g., antimicrobial vs. anticancer effects) can arise due to:

Q. Methodological Recommendations :

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and compare bioactivity (e.g., IC₅₀ values) .

Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) .

Computational Modeling : Predict binding affinities using docking software (e.g., AutoDock) to validate experimental data .

Basic Question: What spectroscopic techniques are recommended for characterizing 2-Chloro-5-((trifluoromethyl)thio)pyrazine?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of aromatic protons in the pyrazine ring) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₅H₂ClF₃N₂S, MW 228.6) and isotopic patterns .

- FT-IR : Identify C-Cl (650–750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .

Q. Table 2: Representative NMR Data

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazine C-H | 8.9–9.1 | Singlet | 1H |

Advanced Question: What mechanistic insights explain the regioselectivity of substitutions on the pyrazine ring?

Answer:

Regioselectivity is governed by:

- Electronic Effects : The 2-position is activated for NAS due to electron withdrawal by -SCF₃ and Cl .

- Steric Factors : Bulky substituents at the 5-position hinder attack at adjacent positions .

- Transition-State Stabilization : Solvent polarity stabilizes charge separation during NAS (e.g., DMF stabilizes intermediates) .

Case Study :

In , coupling reactions at the 2-position proceed efficiently due to lower activation energy compared to the 5-position .

Basic Question: What safety precautions are required when handling this compound?

Answer:

- Hazards : Corrosive (GHS05) and toxic (GHS06) due to reactive chlorine and sulfur groups .

- Protective Measures : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Question: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.